(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol
Overview
Description
(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol is a chiral compound that contains a thiophene ring, a chlorine atom, and a hydroxyl group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its diverse applications in medicinal chemistry and material science
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been reported to exhibit a variety of biological effects . They have been used in the advancement of organic semiconductors , and have shown many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to impact a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The molecular weight of a similar compound, (s)-3-methylamino-1-(thiophen-2-yl)propan-1-ol, is 17126 g/mol , which might suggest good bioavailability as compounds with a molecular weight under 500 g/mol generally have better absorption and permeation .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Analysis
Cellular Effects
Thiophene derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of thiophene with an appropriate chlorinating agent to introduce the chlorine atom, followed by the addition of a hydroxyl group through a nucleophilic substitution reaction . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are often carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-one.
Reduction: Formation of (S)-3-Hydroxy-1-(thiophen-2-yl)propan-1-ol.
Substitution: Formation of (S)-3-Amino-1-(thiophen-2-yl)propan-1-ol or (S)-3-Thio-1-(thiophen-2-yl)propan-1-ol.
Scientific Research Applications
(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
®-3-Chloro-1-(thiophen-2-yl)propan-1-ol: The enantiomer of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol, which may have different biological activities and properties.
3-Chloro-1-(thiophen-2-yl)propan-1-one: A related compound where the hydroxyl group is replaced with a ketone group.
3-Amino-1-(thiophen-2-yl)propan-1-ol: A derivative where the chlorine atom is replaced with an amino group.
Uniqueness
This compound is unique due to its chiral center and the presence of both a chlorine atom and a hydroxyl group.
Properties
IUPAC Name |
(1S)-3-chloro-1-thiophen-2-ylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4H2/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISRPYKYTBBHBK-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)[C@H](CCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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